molecular formula C34H36O5S B12432620 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside

4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside

Cat. No.: B12432620
M. Wt: 556.7 g/mol
InChI Key: ZSHOXHFPTTVPTO-UHFFFAOYSA-N
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Description

4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its glucopyranoside structure, which includes a thioglycosidic bond and multiple benzyl protecting groups. Its unique chemical structure makes it a valuable intermediate in synthetic organic chemistry and a subject of interest in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using benzyl groups. This is usually achieved by reacting D-glucose with benzyl chloride in the presence of a base such as sodium hydride.

    Formation of Thioglycoside: The protected glucose derivative is then reacted with 4-methylphenyl thiol in the presence of a promoter like trifluoromethanesulfonic acid (TfOH) to form the thioglycoside bond.

    Deprotection and Purification: The final step involves the selective deprotection of the benzyl groups under hydrogenation conditions using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The thioglycoside bond can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzyl protecting groups, typically using catalytic hydrogenation.

    Substitution: The benzyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride, benzyl chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deprotected glucopyranosides.

    Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Scientific Research Applications

4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: Serves as a model compound for studying glycosidase enzymes and their inhibitors.

    Medicine: Investigated for its potential in drug development, particularly in designing glycosidase inhibitors for therapeutic use.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets, primarily glycosidase enzymes. The compound mimics the natural substrates of these enzymes, allowing researchers to study enzyme kinetics and inhibition. The thioglycosidic bond is crucial for its stability and interaction with the active site of enzymes, providing insights into enzyme-substrate interactions and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside
  • Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
  • Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-beta-D-glucopyranosyluronate

Uniqueness

4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is unique due to its specific thioglycosidic bond and the presence of multiple benzyl protecting groups. These features provide it with distinct chemical properties, making it a valuable tool in synthetic organic chemistry and biochemical research. Its stability and reactivity under various conditions set it apart from other similar compounds, offering unique advantages in research and industrial applications.

Properties

Molecular Formula

C34H36O5S

Molecular Weight

556.7 g/mol

IUPAC Name

[6-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

InChI

InChI=1S/C34H36O5S/c1-25-17-19-29(20-18-25)40-34-33(38-24-28-15-9-4-10-16-28)32(37-23-27-13-7-3-8-14-27)31(30(21-35)39-34)36-22-26-11-5-2-6-12-26/h2-20,30-35H,21-24H2,1H3

InChI Key

ZSHOXHFPTTVPTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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